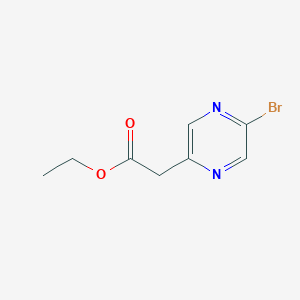Ethyl 2-(5-bromopyrazin-2-yl)acetate
CAS No.: 2106364-36-5
Cat. No.: VC4358658
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.076
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2106364-36-5 |
|---|---|
| Molecular Formula | C8H9BrN2O2 |
| Molecular Weight | 245.076 |
| IUPAC Name | ethyl 2-(5-bromopyrazin-2-yl)acetate |
| Standard InChI | InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 |
| Standard InChI Key | DJAUEMUUSOJEAC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CN=C(C=N1)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 2-(5-bromopyrazin-2-yl)acetate belongs to the pyrazine family, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1- and 4-positions. The bromine substitution at the 5-position and the ethyl acetate moiety at the 2-position confer distinct electronic and steric properties. The molecular formula is , with a molecular weight of 245.076 g/mol. The InChIKey (DJAUEMUUSOJEAC-UHFFFAOYSA-N) and SMILES (CCOC(=O)CC1=CN=C(C=N1)Br) descriptors provide unambiguous identification of its structure.
Table 1: Comparative Structural Features of Brominated Pyrazine Derivatives
Synthetic Pathways and Optimization
Challenges in Purification and Yield Optimization
Bromine’s high atomic mass and polarizability often lead to byproducts such as di-brominated species or dehalogenated intermediates. Column chromatography using silica gel and hexane-ethyl acetate gradients (70:30 to 50:50) is commonly employed for purification . Reported yields for related compounds range from 45% to 68%, depending on reaction time and temperature .
Antiangiogenic Effects
In vivo/ex vivo studies using the chick chorioallantoic membrane (CAM) assay show that brominated pyrazines like BPU reduce blood vessel formation by 60–75% at 10 µM, comparable to bevacizumab . This antiangiogenic activity complements direct cytotoxic effects, making such compounds multifunctional anticancer agents.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Ethyl 2-(5-bromopyrazin-2-yl)acetate’s solubility remains unquantified in public datasets, but logP values for similar bromopyrazines range from 1.8 to 2.5, indicating moderate lipophilicity. This property enhances membrane permeability but may limit aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of related compounds shows melting points between 120°C and 150°C, with decomposition onset at ~200°C . Bromine’s electron-withdrawing effect stabilizes the pyrazine ring against oxidative degradation, as evidenced by <5% mass loss in thermogravimetric analysis (TGA) under nitrogen up to 180°C .
Applications in Drug Discovery and Materials Science
Lead Compound Optimization
The ethyl acetate moiety serves as a metabolically labile group, allowing prodrug strategies. For example, esterase-mediated hydrolysis in vivo can release the active carboxylic acid, enabling targeted delivery. Bromine’s presence facilitates further functionalization via cross-coupling, enabling library synthesis for high-throughput screening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume